molecular formula C17H14O2 B189213 Ethyl 9-fluorenylideneacetate CAS No. 27973-36-0

Ethyl 9-fluorenylideneacetate

Cat. No.: B189213
CAS No.: 27973-36-0
M. Wt: 250.29 g/mol
InChI Key: SCHVJDVNASXDFU-UHFFFAOYSA-N
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Description

Ethyl 9-fluorenylideneacetate is an organic compound with the molecular formula C17H14O2 It is an ester derivative of fluorenylideneacetic acid, characterized by the presence of a fluorenylidene group attached to an acetate moiety

Scientific Research Applications

Ethyl 9-fluorenylideneacetate has diverse applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

When handling Ethyl 9-fluorenylideneacetate, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided . In case of accidental ingestion or inhalation, medical attention should be sought immediately . It’s also recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 9-fluorenylideneacetate can be synthesized through several methods, one of which involves the esterification of 9-fluorenylideneacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 9-fluorenylideneacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form fluorenylideneacetic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Fluorenylideneacetic acid.

    Reduction: Ethyl 9-fluorenylacetate.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 9-fluorenylideneacetate involves its interaction with molecular targets through its fluorenylidene and acetate groups. These interactions can lead to various biochemical effects, depending on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • Ethyl fluorenylacetate
  • Fluorenylideneacetic acid
  • Methyl 9-fluorenylideneacetate

Comparison: this compound is unique due to its specific ester linkage and the presence of the fluorenylidene group. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specific applications in organic synthesis and research. Its structural features also contribute to its potential biological activities, setting it apart from other fluorenylidene derivatives.

Properties

IUPAC Name

ethyl 2-fluoren-9-ylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-2-19-17(18)11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHVJDVNASXDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300342
Record name Ethyl 9-fluorenylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27973-36-0
Record name 27973-36-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 9-fluorenylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 g (11.1 mmol, 1 eq) of 9-fluorenone in 15 mL of dry THF are dissolved in a flask equipped with a condenser, under Ar. 2.86 mL (14.43 mmol, 1.3 eq) of triethylphosphonoacetate are introduced and 577 mg (14.43 mmol, 1.3 eq) of 60% NaH in oil are added batchwise to the solution. The mixture is heated for 3 hours at 70-80° C. 1.10 mL (5.55 mmol, 1 eq) of triethylphosphonoacetate and 222 mg (5.55 mmol, 1 eq) of 60% NaH in oil are added to the medium. The mixture is stirred for 2 hours at 70-80° C. Water is added, then the THF is concentrated. The basic aqueous phase is extracted with AcOEt and the organic phase is washed with brine, dried over MgSO4, filtered and concentrated. The oil obtained is subjected to chromatography over silica gel (eluant: heptane/DCM: 1/0 to 0/1). A product in the form of yellow crystals is obtained (m=1.86 g, yield=67%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
triethylphosphonoacetate
Quantity
2.86 mL
Type
reactant
Reaction Step Two
Name
Quantity
577 mg
Type
reactant
Reaction Step Three
[Compound]
Name
triethylphosphonoacetate
Quantity
1.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
222 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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